molecular formula C34H30N2O8 B178612 Cannabisin A CAS No. 130508-46-2

Cannabisin A

Cat. No.: B178612
CAS No.: 130508-46-2
M. Wt: 594.6 g/mol
InChI Key: CLNINZAIEQRASP-UHFFFAOYSA-N
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Description

Cannabisin A is a lignanamide, a type of compound found in the seeds of Cannabis sativa. It belongs to a class of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cannabisin A involves several steps, typically starting with the extraction of precursors from Cannabis sativa seeds. The synthetic route often includes the coupling of ferulic acid and tyramine, followed by cyclization and purification processes .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing extraction techniques from Cannabis sativa seeds. Solvent extraction, supercritical fluid extraction, and ultrasonic-assisted extraction are some of the methods being explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cannabisin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Cannabisin A has been the subject of extensive scientific research due to its diverse applications:

Mechanism of Action

Cannabisin A exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Cannabisin A is unique among lignanamides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent antioxidant and neuroprotective effects, making it a promising candidate for further research and potential therapeutic applications.

Biological Activity

Cannabisin A, a flavonoid derived from the Cannabis sativa plant, has garnered attention for its potential biological activities. This compound is part of a broader class of flavonoids known as cannflavins, which are recognized for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Biosynthesis

This compound is structurally characterized as a prenylated flavonoid. The biosynthesis of this compound involves several enzymatic steps starting from phenylalanine and malonyl-CoA, leading to the formation of various flavonoids through the action of enzymes such as chalcone synthase (CHS) and flavone synthase (FNS) . The complexity of its biosynthetic pathway contributes to the challenges in isolating and studying this compound.

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications. Below are key areas where its activity has been studied:

1. Antimicrobial Activity

Research indicates that this compound shows potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a natural antimicrobial agent .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases .

3. Antioxidant Properties

The antioxidant capacity of this compound is notable. Studies report that it effectively scavenges free radicals and protects cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

4. Anticancer Potential

Preliminary data suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Its mechanism may involve modulation of cell signaling pathways related to cancer proliferation .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound through various methodologies:

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNINZAIEQRASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130508-46-2
Record name Cannabisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABISIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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